Cas no 77784-21-5 (9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione)
![9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione structure](https://it.kuujia.com/scimg/cas/77784-21-5x500.png)
77784-21-5 structure
Nome del prodotto:9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
- CCRIS 3816
- 26H669Z7WC
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 9,10-dimethoxy-7-methyl
- DTXSID10228399
- 9,10-Dimethoxy-7-methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione
- 4,5-Dioxodehydrocrebanine
- 9,10-Dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione
- 77784-21-5
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 9,10-dimethoxy-7-methyl-
- 15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene-9,10-dione
- DTXCID80150890
- 15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(19),2(6),7,12(20),13,15,17-heptaene-9,10-dione
-
- Inchi: InChI=1S/C20H15NO6/c1-21-12-6-10-9(4-5-13(24-2)18(10)25-3)16-15(12)11(17(22)20(21)23)7-14-19(16)27-8-26-14/h4-7H,8H2,1-3H3
- Chiave InChI: TVMABCBARSLKAA-UHFFFAOYSA-N
- Sorrisi: CN1C2=C3C(=CC4=C(C3=C5C=CC(=C(C5=C2)OC)OC)OCO4)C(=O)C1=O
Proprietà calcolate
- Massa esatta: 365.08995
- Massa monoisotopica: 365.09
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 640
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.3Ų
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.461
- Punto di ebollizione: 621.8°C at 760 mmHg
- Punto di infiammabilità: 329.9°C
- Indice di rifrazione: 1.708
- PSA: 74.3
9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
77784-21-5 (9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione) Prodotti correlati
- 1824071-73-9(1-(4-Tert-butylphenyl)-3-chloropropan-2-one)
- 1186310-98-4(2-Chloro-3-(dimethoxymethyl)isonicotinonitrile)
- 1955540-99-4(2-(2,2-difluorocyclopropoxy)ethanamine)
- 66476-44-6(N-Methyl-N-(trifluoromethylthio)aniline)
- 2172237-11-3(2-{3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid)
- 61358-23-4(Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate)
- 1597097-17-0(4-bromo-5-methylthiophene-2-carbothioamide)
- 2287274-74-0(4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride)
- 2034574-96-2(methyl N-(4-{3-(pyridin-4-yloxy)piperidin-1-ylsulfonyl}phenyl)carbamate)
- 1021074-65-6(N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}propyl)-2H-1,3-benzodioxole-5-carboxamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
